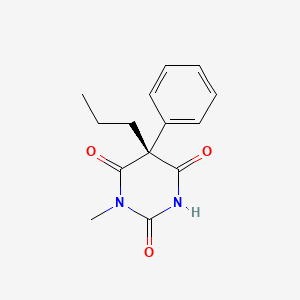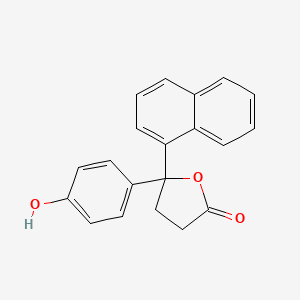
1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline is an organosilicon compound characterized by its unique structure, which includes two silicon atoms and multiple methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts are frequently used.
Temperature: The reaction is usually carried out at elevated temperatures, often between 50-100°C.
Solvent: Solvents such as toluene or hexane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into different organosilicon compounds.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenated compounds or organometallic reagents are often employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of 1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions are crucial in its applications in materials science and catalysis.
相似化合物的比较
Similar Compounds
- 1,1,4,4,6-Pentamethyl-2,3-dihydronaphthalene
- 1,2,2,6,6-Pentamethyl-4-piperidone
- 2,2,4,6,6-Pentamethylheptane
Uniqueness
1,1,2,2,4-Pentamethyl-1,2,3,6-tetrahydro-1,2-disiline is unique due to its dual silicon atoms and multiple methyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications.
属性
CAS 编号 |
51342-13-3 |
|---|---|
分子式 |
C9H20Si2 |
分子量 |
184.42 g/mol |
IUPAC 名称 |
1,1,2,2,4-pentamethyl-3,6-dihydrodisiline |
InChI |
InChI=1S/C9H20Si2/c1-9-6-7-10(2,3)11(4,5)8-9/h6H,7-8H2,1-5H3 |
InChI 键 |
OATJZRYQCRIPTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC[Si]([Si](C1)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)


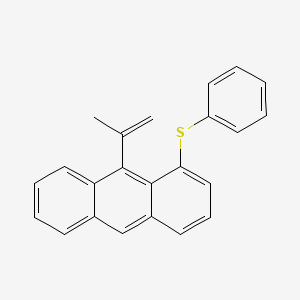
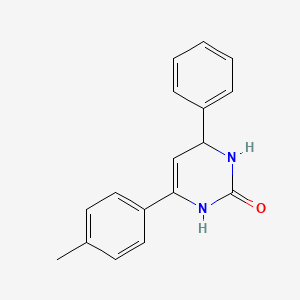
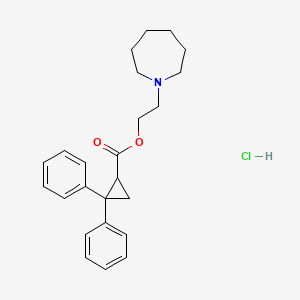

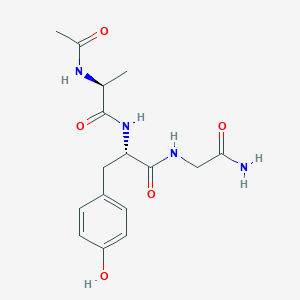
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)

